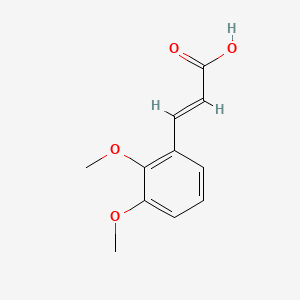

2,3-Dimethoxycinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235795. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPUWGAGVERSJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-60-1, 7345-82-6 | |

| Record name | 2',3'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7461-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,3-Dimethoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxycinnamic Acid: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 2,3-Dimethoxycinnamic acid (2,3-DCA), a methoxylated derivative of cinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, established synthetic methodologies, and notable biological activities of 2,3-DCA, with a particular focus on its emerging role as a quorum sensing inhibitor.

Core Molecular and Physical Characteristics

This compound is an organic compound belonging to the phenylpropanoid class.[1] Its structure is characterized by a cinnamic acid backbone with two methoxy groups substituted at the 2 and 3 positions of the phenyl ring.[1][2] The compound exists predominantly in the more thermodynamically stable trans (E) configuration, where the carboxylic acid group and the aromatic ring are on opposite sides of the carbon-carbon double bond, minimizing steric hindrance.[1]

The presence of the methoxy groups and the carboxylic acid moiety imparts a moderate lipophilicity, influencing its solubility and potential for biological membrane transport.[1] While sparingly soluble in water, it demonstrates good solubility in organic solvents like methanol, dimethyl sulfoxide (DMSO), and chloroform.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7461-60-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 182-184 °C | [1][4][5] |

| Boiling Point | 351.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.8 | [3] |

| Topological Polar Surface Area | 55.8 Ų | [2][3] |

| Rotatable Bond Count | 4 | [2] |

Spectroscopic and Analytical Characterization

Definitive structural elucidation of 2,3-DCA relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the isomeric structure and stereochemistry of 2,3-DCA.[1]

-

¹H NMR: The proton NMR spectrum (typically in DMSO-d₆) is highly characteristic. The vinyl protons of the acrylic acid moiety appear as two distinct doublets. The large coupling constant (J) of approximately 15.9 Hz between these protons is definitive proof of the trans configuration.[1] Signals for the two methoxy groups and the aromatic protons will also be present in their expected regions.

-

¹³C NMR: The carbon spectrum provides confirmation of the 11 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer.[1]

-

A strong, sharp peak around 1650-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[1]

-

The C-O stretching of the methoxy groups appears in the 1000-1300 cm⁻¹ region.[1]

-

Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

The molecular ion peak (M⁺) is observed at an m/z of 208, corresponding to the molecular formula C₁₁H₁₂O₄.[1]

-

Common fragmentation patterns under electron ionization (EI) include the loss of the carboxyl group (-COOH) and the methoxy groups (-OCH₃).[1]

Synthesis Methodologies: From Classic Reactions to Green Chemistry

The synthesis of 2,3-DCA is most commonly achieved through condensation reactions involving 2,3-dimethoxybenzaldehyde as the starting material. The choice of method often depends on desired yield, scalability, and environmental considerations.

Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly under Doebner conditions, is a robust and widely employed method for synthesizing cinnamic acid derivatives.[1] This approach involves the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) with a compound containing an active methylene group (malonic acid).

The causality behind this choice lies in its efficiency; the reaction proceeds via a nucleophilic addition, followed by dehydration and a spontaneous decarboxylation when malonic acid is used, directly yielding the desired cinnamic acid derivative in high yields, often between 75-95%.[1] The use of a basic catalyst like pyridine or piperidine is crucial for deprotonating the malonic acid, forming the reactive enolate intermediate.[1]

Caption: Knoevenagel-Doebner condensation workflow for 2,3-DCA synthesis.

This protocol is a self-validating system, incorporating purification and analytical checks to ensure the integrity of the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq). Rationale: A slight excess of malonic acid ensures complete consumption of the aldehyde. Pyridine acts as both the solvent and the basic catalyst.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq). Rationale: Piperidine is a stronger base than pyridine and accelerates the initial condensation step.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate and precipitates the crude product. Validation Step: The formation of a solid precipitate indicates successful product formation.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.

-

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water. Rationale: Recrystallization removes impurities, yielding a product of high purity, which can be assessed by its sharp melting point.

-

Validation:

Environmentally Benign Synthesis

Modern synthetic approaches prioritize the reduction of hazardous waste. L-proline has been identified as an effective and environmentally benign catalyst for this transformation, allowing the reaction to proceed under milder conditions (e.g., 40 °C in ethanol), thereby avoiding the use of toxic pyridine.[1]

Biological Activity and Mechanism of Action

While many cinnamic acid derivatives are known for antioxidant and anti-inflammatory properties, recent research has highlighted a more specific and potent activity for 2,3-DCA.[2][7][8][9]

Quorum Sensing (QS) Inhibition

The most significant documented biological activity of 2,3-DCA is its role as a quorum sensing (QS) inhibitor.[10] QS is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. By disrupting QS, it is possible to inhibit bacterial virulence and biofilm formation without exerting selective pressure that leads to antibiotic resistance.

A 2024 study demonstrated that 2,3-DCA, isolated from the marine actinomycete Nocardiopsis mentallicus, potently inhibits QS-regulated functions in the model bacterium Chromobacterium violaceum.[10][11]

-

Inhibition of Violacein Production: At 150 µg/mL, 2,3-DCA inhibited the production of the purple pigment violacein by 73.9%.[10]

-

Inhibition of Swarming Motility: Swarming, a form of bacterial movement, was inhibited by 65.9%.[10]

-

Inhibition of Biofilm Formation: The formation of protective bacterial biofilms was reduced by 37.8%.[10]

The underlying mechanism for this anti-QS activity involves the competitive binding of 2,3-DCA to the CviR receptor protein.[10][11] Molecular docking studies have shown that 2,3-DCA occupies the same binding pocket as the natural signaling molecule, N-hexanoyl-L-homoserine lactone (C6-HSL).[10][11] By blocking the receptor, 2,3-DCA prevents the activation of QS-related genes responsible for virulence factor production and biofilm development.[10][11]

Caption: Mechanism of 2,3-DCA as a competitive inhibitor of the CviR receptor.

Other Potential Applications

-

Antioxidant and Anti-inflammatory: Like other methoxycinnamic acid derivatives, 2,3-DCA is presumed to have antioxidant and anti-inflammatory potential, though specific studies on this isomer are less common than for its 3,4- or 4-methoxy counterparts.[2][8][12][13]

-

Pharmaceutical Precursor: It is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][5]

-

Material Science: Cinnamic acids can be used as monomers for developing novel polymers and materials; the specific substitutions on 2,3-DCA could influence the properties of such materials.[1]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

Conclusion

This compound is a well-characterized compound with established synthetic routes and clear analytical fingerprints. While it shares a structural class with many known bioactive cinnamic acids, its recently elucidated role as a potent quorum sensing inhibitor distinguishes it as a compound of significant interest for the development of novel anti-infective strategies. Its ability to disrupt bacterial communication without direct bactericidal action presents a promising avenue to combat bacterial resistance. Future research should focus on in vivo efficacy studies, toxicological profiling, and the exploration of its potential in synergistic applications with conventional antibiotics.

References

-

This compound | C11H12O4 | CID 99525. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2,3,4-Trimethoxycinnamic acid (CAS 33130-03-9) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]

-

This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). PubMed. Retrieved January 11, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). NIH. Retrieved January 11, 2026, from [Link]

-

Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). PubMed. Retrieved January 11, 2026, from [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PMC. Retrieved January 11, 2026, from [Link]

-

Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. Buy this compound | 7461-60-1 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7461-60-1 [chemicalbook.com]

- 5. trans-2,3-Dimethoxycinnamic acid | 7345-82-6 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid structure

An In-depth Technical Guide to (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic Acid: Synthesis, Structural Elucidation, and Therapeutic Potential

Introduction

Cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to a propenoic acid moiety, represent a cornerstone in medicinal chemistry and materials science. Their derivatives are widely distributed in the plant kingdom and serve as crucial intermediates in the biosynthesis of flavonoids, lignans, and other significant natural products. The inherent bioactivity of the cinnamic acid scaffold has spurred extensive research, revealing a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1]

The therapeutic potential of these molecules can be finely tuned through substitution on the phenyl ring. Methoxylation, in particular, has been shown to enhance biological activity, influencing factors such as metabolic stability, membrane permeability, and target binding affinity. This guide focuses on a specific, synthetically accessible derivative: (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid . We will provide a comprehensive analysis of its structure, a detailed protocol for its synthesis via the Knoevenagel condensation, methodologies for its structural characterization, and an exploration of its potential applications for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid, also known as trans-2,3-dimethoxycinnamic acid, possesses the chemical formula C₁₁H₁₂O₄.[2] The structure is defined by three key features: a benzene ring substituted with two methoxy groups at the C2 and C3 positions, a carboxylic acid group, and a propenoic acid linker. The "(E)" designation in its IUPAC name refers to the stereochemistry of the carbon-carbon double bond, where the bulky phenyl and carboxyl groups are positioned on opposite sides, resulting in a thermodynamically more stable trans configuration.

Table 1: Physicochemical Properties of (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2,3-Dimethoxyphenyl)-2-propenoic acid | [2] |

| CAS Number | 7345-82-6 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |

| LogP (Predicted) | 1.80 | [3] |

| Polar Surface Area | 55.76 Ų | [3] |

Synthesis via Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid. The choice of this methodology is underpinned by its reliability, high yields, and operational simplicity.[5][6] The Doebner modification of the Knoevenagel reaction, which specifically uses malonic acid in the presence of a basic catalyst like pyridine or piperidine, is particularly well-suited for this transformation, as the intermediate often undergoes spontaneous decarboxylation to yield the desired α,β-unsaturated acid.[7]

Causality of Experimental Design

The reaction mechanism proceeds through three key steps:

-

Deprotonation: The basic catalyst (piperidine) abstracts a proton from the α-carbon of malonic acid, creating a highly nucleophilic enolate ion.[8]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a tetrahedral intermediate.[8]

-

Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction's thermal conditions, this intermediate readily loses carbon dioxide to yield the final cinnamic acid derivative.[4][8]

This one-pot reaction is advantageous as it avoids the isolation of unstable intermediates and drives the reaction equilibrium towards the product due to the evolution of CO₂ gas.

Experimental Protocol: Synthesis of (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid

This protocol is designed as a self-validating system. Successful synthesis will result in a crystalline solid whose identity and purity can be unequivocally confirmed by the characterization methods outlined in the subsequent section.

Materials:

-

2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) (CAS: 86-51-1)[9]

-

Malonic Acid (CAS: 141-82-2)

-

Pyridine (or Piperidine as an alternative catalyst)

-

Ethanol (Anhydrous)

-

Hydrochloric Acid (10% aqueous solution)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.66 g, 10 mmol) and malonic acid (1.25 g, 12 mmol, 1.2 eq).

-

Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol, followed by the dropwise addition of pyridine (0.8 mL, 10 mmol, 1.0 eq) as the catalyst. The use of pyridine as both catalyst and solvent is a common variation.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water. Acidify the solution by slowly adding 10% hydrochloric acid until the pH is approximately 2. This protonates the carboxylate, causing the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any residual acid and inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid as a white crystalline powder. Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesis.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.

¹H NMR Spectroscopy

Proton NMR is the most powerful tool for confirming the trans (E) stereochemistry of the double bond. The two vinylic protons (Hα and Hβ) will appear as doublets with a large coupling constant (J) of approximately 15-16 Hz, which is characteristic of a trans relationship.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 12.5 | broad singlet | - |

| Vinylic H (Ar-CH=) | 7.9 - 8.1 | Doublet | ~16.0 |

| Vinylic H (=CH-COOH) | 6.4 - 6.6 | Doublet | ~16.0 |

| Aromatic H's | 6.9 - 7.4 | Multiplet | - |

| Methoxy H's (-OCH₃) | 3.8 - 4.0 | Two Singlets | - |

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons (some may overlap), and the two methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad band |

| C=O (Carbonyl) | 1680-1710 | Strong, sharp |

| C=C (Vinylic) | 1625-1645 | Medium |

| C=C (Aromatic) | 1450-1600 | Multiple bands |

| C-O (Ether) | 1200-1275 (Aryl) | Strong |

| =C-H bend (trans) | 960-980 | Strong, characteristic |

The strong absorption band around 970 cm⁻¹ is another key indicator of the trans configuration of the double bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 208.21). The fragmentation pattern can provide further structural confirmation.

Characterization Workflow Diagram

Caption: Workflow for structural elucidation and purity analysis.

Potential Biological Significance and Applications in Drug Development

While specific studies on (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid are emerging, the broader class of methoxylated cinnamic acids has demonstrated significant therapeutic potential. These compounds are actively investigated for their roles as anti-inflammatory, anti-angiogenic, and anticancer agents.[1][10]

Anti-Inflammatory and Antioxidant Activity

Many cinnamic acid derivatives exert anti-inflammatory effects by modulating key signaling pathways. For instance, related compounds have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and interleukins.[11] The methoxy groups on the phenyl ring can enhance the molecule's ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key driver of chronic inflammation.

Anticancer and Anti-Angiogenic Potential

The development of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Substituted cinnamic acids have been reported to possess anti-angiogenic properties.[10] One proposed mechanism involves the inhibition of vascular endothelial growth factor (VEGF) signaling, which is crucial for endothelial cell proliferation and migration. The structural features of (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid make it a compelling candidate for investigation in this area.

Illustrative Signaling Pathway: NF-κB Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid is a structurally intriguing molecule with significant, untapped potential in medicinal chemistry. Its synthesis is readily achievable through the robust and efficient Knoevenagel condensation, and its structure can be rigorously confirmed using standard spectroscopic methods. The established biological activities of related methoxylated cinnamic acids provide a strong rationale for its further investigation as a lead compound in the development of novel anti-inflammatory and anticancer therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and explore the promising applications of this compound.

References

-

Kumar, A., & Gupta, G. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 123-128. Retrieved from [Link]

-

Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Retrieved from [Link]

-

Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1335096-81-5, (2E)-3-{4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl}prop-2-enoic acid. LookChem. Retrieved from [Link]

- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

ChemSrc. (n.d.). CAS#:38489-74-6 | (2E)-3-(2,5-DIMETHOXYPHENYL)-2-PROPENOIC ACID. ChemSrc. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological potential and mechanism of action of methoxy phenylpropenoic acids. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(2,3-dimethoxyphenyl)-, (E)-. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (E)-3-(2-Methoxyphenyl)-2-propenoic acid (CAS 1011-54-7). Cheméo. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Eureka. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2E)-3-(4,5-dimethoxy-2-vinylphenyl)-2-propenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST WebBook. Retrieved from [Link]

-

Ekowati, J., et al. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 14(Suppl 1), 2534. Retrieved from [Link]

-

Kim, H. J., et al. (2014). (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chemico-Biological Interactions, 224, 142-148. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Propenoic acid, 3-(2,3-dimethoxyphenyl)-, (E)- [webbook.nist.gov]

- 3. CAS#:38489-74-6 | (2E)-3-(2,5-DIMETHOXYPHENYL)-2-PROPENOIC ACID | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 10. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dimethoxycinnamic acid molecular weight and formula

An In-Depth Technical Guide to 2,3-Dimethoxycinnamic Acid for Research and Development Professionals

This compound (2,3-DCA) is an aromatic organic compound belonging to the methoxylated class of cinnamic acids.[1][2] While structurally a derivative of the widely studied cinnamic acid, the specific placement of two methoxy groups at the 2 and 3 positions of the phenyl ring imparts unique physicochemical and biological properties.[1] Initially explored as a synthetic precursor in organic chemistry, recent investigations have highlighted its potential in the biomedical field, particularly as a novel quorum sensing inhibitor.[3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating core molecular data, analytical methodologies, and the emerging biological significance of this compound.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This compound is a white to off-white crystalline powder characterized by the molecular formula C₁₁H₁₂O₄.[1][2][4][5][6] Its molecular weight has been determined to be approximately 208.21 g/mol .[1][2][4][5][6]

The structure consists of a phenylpropanoic acid backbone with a conjugated double bond system.[1] Due to thermodynamic stability and reduced steric hindrance, the compound exists predominantly in the trans (E) configuration, with the carboxylic acid group and the aromatic ring on opposite sides of the double bond.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [1][6] |

| CAS Number | 7461-60-1 | [1][4][5][6] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4][5][6] |

| Molecular Weight | 208.21 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 182-184 °C | [1][7] |

| Solubility | Sparingly soluble in water; soluble in methanol, DMSO | [1][2] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is most commonly achieved through well-established condensation reactions. Understanding these pathways is crucial for sourcing, custom synthesis, or scaling up production for further research.

Primary Synthesis Route: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone method for synthesizing 2,3-DCA. This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (2,3-dimethoxybenzaldehyde), followed by a dehydration reaction. The use of a basic catalyst, such as piperidine or pyridine, is essential to deprotonate the malonic acid, forming the reactive enolate intermediate that initiates the reaction.

Caption: Knoevenagel condensation pathway for 2,3-DCA synthesis.

Green Chemistry Approaches

Modern synthetic chemistry emphasizes environmentally benign protocols. For cinnamic acid derivatives, L-proline has been identified as an effective "green" catalyst, capable of driving the condensation reaction in ethanol under mild heating (40-100°C).[1] This approach avoids the use of more toxic pyridine-based catalysts and harsh solvents, aligning with sustainable laboratory practices.[1]

Analytical Methodologies for Structural Elucidation and Quantification

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques is employed to validate the identity and integrity of this compound.

Caption: General analytical workflow for 2,3-DCA characterization.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination, providing detailed information about the carbon-hydrogen framework.

-

Objective: To confirm the molecular structure, verify the trans stereochemistry of the alkene, and assign proton and carbon signals.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3-DCA and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[8] The choice of DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.[9] The key diagnostic signals are the two vinyl protons of the double bond. Their large coupling constant (J value) of approximately 15.9 Hz is definitive proof of the trans configuration.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a count of unique carbon atoms and their chemical environment, which must match the proposed structure.

-

-

Causality and Validation: The distinct chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure. A match between the observed spectrum and predicted values, especially the J-coupling of the vinyl protons, serves as a self-validating confirmation of the compound's identity and isomeric purity.[1]

Experimental Protocol 2: Mass Spectrometry (MS)

MS is used to determine the molecular weight with high precision and to gain structural insights from fragmentation patterns.

-

Objective: To confirm the molecular weight and analyze fragmentation for structural corroboration.

-

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[8]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[8] This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments.

-

-

Causality and Validation: The analysis should reveal a molecular ion peak [M]⁺ at m/z 208, corresponding to the molecular weight of C₁₁H₁₂O₄.[1] Characteristic fragments often result from the loss of the carboxyl group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da), providing a fragmentation pattern that validates the presence of these functional groups.[1]

Experimental Protocol 3: Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Objective: To identify characteristic functional groups (carboxylic acid, alkene, aromatic ring).

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of 2,3-DCA with dry potassium bromide and pressing it into a thin disk.[8] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[8]

-

-

Causality and Validation: The vibrational frequencies of chemical bonds are specific to their type and environment. The resulting spectrum should display characteristic absorption bands: a very broad O-H stretch from ~3300-2500 cm⁻¹ (indicative of a hydrogen-bonded carboxylic acid), a sharp C=O stretch around 1700-1680 cm⁻¹, and a C=C alkene stretch around 1630 cm⁻¹.[10] The presence of these specific bands confirms the core functional architecture of the molecule.

Biological Activity and Therapeutic Potential

The true value of a compound for drug development lies in its biological activity. While the broad class of methoxylated cinnamic acids is known for a range of bioactivities—including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties—specific research on the 2,3-dimethoxy isomer has unveiled a particularly compelling mechanism of action.[11][12][13]

Quorum Sensing Inhibition: A Novel Anti-Infective Strategy

A landmark study identified this compound, isolated from the marine actinomycete Nocardiopsis metallicus, as a potent inhibitor of quorum sensing (QS) in the bacterium Chromobacterium violaceum.[3]

-

Mechanism of Action: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. 2,3-DCA was shown to disrupt this system by competitively binding to the CviR receptor, blocking the natural signal molecule from activating QS-regulated genes.[3]

-

Therapeutic Relevance: At a concentration of 150 μg/mL, 2,3-DCA significantly inhibited QS-regulated traits vital for bacterial infection, including violacein production (73.9% inhibition), swarming motility (65.9% inhibition), and biofilm formation (37.8% inhibition).[3] By disrupting communication rather than killing the bacteria directly, QS inhibitors represent a promising strategy to combat infections while potentially exerting less selective pressure for the development of antibiotic resistance.

This specific, documented activity positions 2,3-DCA as a high-value lead compound for the development of novel anti-infective agents and as a tool for studying bacterial communication.

Conclusion

This compound is more than a simple organic molecule; it is a precisely defined chemical entity with a unique combination of properties. With a confirmed molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , its structure can be reliably synthesized and rigorously validated using standard spectroscopic protocols. The discovery of its potent quorum sensing inhibitory activity elevates its status from a laboratory chemical to a promising scaffold for the development of next-generation therapeutics aimed at mitigating bacterial virulence and resistance. This guide provides the foundational knowledge for scientists to confidently incorporate 2,3-DCA into their research and development pipelines.

References

-

Title: this compound - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: this compound - NIST WebBook (Notes) Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: this compound | C11H12O4 | CID 99525 Source: PubChem URL: [Link]

-

Title: this compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum Source: PubMed URL: [Link]

-

Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: MDPI URL: [Link]

-

Title: III Analytical Methods Source: Japan International Cooperation Agency URL: [Link]

-

Title: Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chemical Properties of 2,3,4-Trimethoxycinnamic acid (CAS 33130-03-9) Source: Cheméo URL: [Link]

-

Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: MDPI URL: [Link]

-

Title: Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives Source: PubMed Central (PMC) URL: [Link]

-

Title: Preparation of 2,3-dihydroxy-3-phenylpropanoic acid Source: PrepChem.com URL: [Link]

-

Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: 2,3‐Dimethoxycinnamic Acid [metaphactory] Source: SemOpenAlex URL: [Link]

-

Title: Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of... Source: ResearchGate URL: [Link]

-

Title: 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid Source: Doc Brown's Chemistry URL: [Link]

Sources

- 1. Buy this compound | 7461-60-1 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 7461-60-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Analysis of 2,3-Dimethoxycinnamic Acid

Introduction: The Scientific Interest in 2,3-Dimethoxycinnamic Acid

This compound (2,3-DMCA) is a specialized phenylpropanoid, a class of organic compounds synthesized by plants and microorganisms.[1] Its core structure consists of a cinnamic acid backbone with two methoxy groups (-OCH₃) at the 2nd and 3rd positions of the phenyl ring.[2] While numerous cinnamic acid derivatives are ubiquitous in nature and known for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties, the specific substitution pattern of 2,3-DMCA is less common, suggesting a specialized biological role.[3][4]

Recent research has propelled 2,3-DMCA into the scientific spotlight, revealing its potent biological activity as a quorum sensing (QS) inhibitor.[5][6] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By disrupting this system, 2,3-DMCA presents a promising avenue for the development of novel antimicrobial agents that may circumvent the growing challenge of antibiotic resistance.[5][6] This guide serves as a foundational resource for professionals seeking to investigate this and other potential applications by providing a thorough understanding of its natural origins and the methodologies required for its study.

Natural Occurrences of this compound

While many methoxycinnamic acid derivatives are found in common dietary sources like coffee, berries, and spices, 2,3-DMCA appears to have a more restricted distribution.[7][8] To date, the most significant and well-documented natural source is a marine microorganism.

Microbial Sources

A pivotal discovery identified a marine-derived actinomycete, Nocardiopsis mentallicus SCSIO 53858, isolated from a deep-sea sediment sample in the South China Sea, as a producer of 2,3-DMCA.[5] An anti-QS activity-guided isolation from the ethyl acetate extract of this strain led to the purification and identification of 2,3-DMCA as the active compound.[5] This finding is significant as it opens up marine microbial ecosystems as a frontier for discovering novel bioactive compounds.

Terrestrial and Plant Sources (Inferred)

While direct, quantitative evidence for 2,3-DMCA in plants is not as established as for its isomers (e.g., 3,4-dimethoxycinnamic acid), the broader class of methoxylated cinnamic acids is well-represented in the plant kingdom.[7][8] They are often found in medicinal plants used in Eastern medicine, such as Angelica sinensis and Kaempferia galanga.[3][8] It is plausible that 2,3-DMCA may exist in trace amounts in various plant species, often as a minor component within a complex mixture of other phenylpropanoids. Further screening of plant extracts, guided by modern analytical techniques, is warranted to explore this possibility.

The following table summarizes the key identified and potential sources of 2,3-DMCA.

| Source Category | Specific Organism/Plant Family | Location/Part | Significance | Reference |

| Microbial | Nocardiopsis mentallicus SCSIO 53858 | Marine Sediment (South China Sea) | Confirmed producer; source for anti-quorum sensing activity studies. | [5] |

| Plant (Potential) | Piper species, Angelica species | Rhizomes, Fruits | Contains related methoxycinnamic acids; requires targeted investigation for 2,3-DMCA. | [4][8] |

Biosynthesis of Methoxycinnamic Acids

The biosynthesis of cinnamic acids and their derivatives is rooted in the phenylpropanoid pathway, a fundamental metabolic route in plants.[9][10] This pathway begins with the amino acid L-phenylalanine. While the specific enzymatic steps leading to the 2,3-dimethoxy substitution pattern are not fully elucidated, the general mechanism for methoxylation is understood.

The process initiates with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[9] Subsequent hydroxylations and methylations, catalyzed by cytochrome P450 hydroxylases and O-methyltransferases (OMTs) respectively, decorate the aromatic ring. The formation of 2,3-DMCA would necessitate a series of specific hydroxylation events at the 2 and 3 positions, followed by methylation, likely utilizing S-adenosyl methionine (SAM) as the methyl donor. The precise sequence and the specific OMTs responsible for this particular substitution pattern remain an active area of research.[11]

Extraction and Isolation from Natural Sources: A Methodological Workflow

The successful isolation of 2,3-DMCA from a complex natural matrix, such as a microbial fermentation broth or a plant extract, requires a systematic and multi-step approach. The choice of solvents and chromatographic techniques is critical and is dictated by the physicochemical properties of 2,3-DMCA—a moderately lipophilic organic acid.[6]

General Extraction Protocol (from Microbial Culture)

This protocol is based on the successful isolation from Nocardiopsis mentallicus.[5]

-

Culture Fermentation: Cultivate the producing microbial strain under optimal conditions to maximize the production of secondary metabolites.

-

Solvent Extraction: After fermentation, separate the biomass from the supernatant. Extract the supernatant exhaustively with an organic solvent of intermediate polarity. Ethyl acetate is a proven effective solvent for this purpose. The rationale for using ethyl acetate is its ability to efficiently partition moderately polar compounds like 2,3-DMCA from the aqueous culture medium.

-

Concentration: Remove the solvent from the pooled organic extracts under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation (Optional): For highly complex extracts, an initial fractionation step using vacuum liquid chromatography (VLC) over silica gel can be employed to separate compounds based on polarity, thereby simplifying the subsequent purification steps.

Chromatographic Purification Workflow

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purifying 2,3-DMCA to homogeneity.[12][13]

-

Initial Separation (Preparative HPLC):

-

Column: A reversed-phase C18 column is the standard choice, separating compounds based on hydrophobicity.[14]

-

Mobile Phase: A gradient elution system is typically required, starting with a high polarity mobile phase (e.g., water with 0.1% formic or acetic acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol). The acidic modifier ensures that the carboxylic acid group of 2,3-DMCA remains protonated, leading to better peak shape and retention.[14]

-

Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength corresponding to the absorbance maximum of cinnamic acids (typically around 280-320 nm) is used to monitor the elution profile.

-

-

Fraction Collection: Collect fractions corresponding to the peaks of interest.

-

Final Purification (Semi-Preparative/Analytical HPLC): Re-inject the enriched fractions onto a semi-preparative or analytical HPLC column using an optimized (often isocratic or shallow gradient) mobile phase to achieve final purity.

-

Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods.

The following diagram illustrates the general workflow for the isolation and purification of 2,3-DMCA.

Analytical Characterization and Quantification

Accurate identification and quantification of 2,3-DMCA are essential for research and development. A combination of chromatographic and spectroscopic techniques is required.[15][16]

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₁H₁₂O₄).[2][12] Fragmentation patterns observed in MS/MS spectra can help confirm the cinnamic acid scaffold.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure determination.[12] The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide the complete connectivity of the molecule, confirming the 2,3-dimethoxy substitution pattern on the aromatic ring. 2D NMR experiments like COSY, HSQC, and HMBC are used to assemble the final structure.

Quantitative Analysis Protocol via HPLC

This protocol provides a standardized method for quantifying 2,3-DMCA in an extract.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a DAD or UV detector.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase A: 0.1% Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might be: 0-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B. This must be optimized based on the specific extract matrix.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

-

Preparation of Standards:

-

Prepare a primary stock solution (e.g., 1000 µg/mL) of purified 2,3-DMCA reference standard in methanol.

-

Perform serial dilutions to create a set of working standards for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the dry extract and dissolve it in methanol.

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis and Calculation:

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample.

-

Identify the 2,3-DMCA peak in the sample chromatogram by comparing its retention time with the reference standard.

-

Quantify the amount of 2,3-DMCA in the sample by interpolating its peak area on the calibration curve.

-

Biological & Pharmacological Significance

The primary pharmacological interest in 2,3-DMCA stems from its demonstrated ability to inhibit quorum sensing in the bacterium Chromobacterium violaceum.[5] At a concentration of 150 µg/mL, it was shown to significantly inhibit QS-regulated traits, including:

-

Violacein production (73.9% inhibition)

-

Swarming motility (65.9% inhibition)

-

Biofilm formation (37.8% inhibition)

Molecular docking studies suggest that 2,3-DMCA competitively binds to the CviR receptor, preventing the binding of the natural signal molecule and thereby disrupting the QS cascade.[5][6] This mechanism of action makes it a valuable lead compound for developing anti-virulence therapies that could potentially be used in combination with traditional antibiotics or as standalone treatments to manage bacterial infections without exerting selective pressure for resistance.

Beyond this, related methoxycinnamic acid derivatives are known to possess a range of other biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that 2,3-DMCA may also warrant investigation in these areas.[1][8][17]

Conclusion and Future Outlook

This compound is an emerging natural product with significant potential, particularly in the field of antimicrobial drug discovery. Its identification from a marine actinomycete highlights the vast, untapped chemical diversity within microbial ecosystems. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and quantification of 2,3-DMCA, enabling further research into its natural distribution, biosynthesis, and full pharmacological potential. Future work should focus on screening a wider range of natural sources, optimizing fermentation and extraction yields, and exploring its efficacy against a broader panel of clinically relevant bacterial pathogens.

References

-

Schneider, B., et al. (2015). 4-Methoxycinnamic acid--An Unusual Phenylpropanoid Involved in Phenylphenalenone Biosynthesis in Anigozanthos Preissii. Phytochemistry. Available at: [Link]

-

Macoy, D. M., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports. Available at: [Link]

-

OUCI. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Available at: [Link]

-

Hidalgo, W., et al. (2015). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia. Available at: [Link]

-

Li, Y., et al. (2024). This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. PubMed. Available at: [Link]

-

MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Available at: [Link]

-

Gornas, P., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Institutes of Health. Available at: [Link]

-

De, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Theodosis-Nobelos, P., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI. Available at: [Link]

-

Khadem, S., & Marles, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health. Available at: [Link]

-

Kompantseva, E. V., et al. (2021). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). Regulatory Research and Medicine Evaluation. Available at: [Link]

-

Khadem, S., & Marles, R. J. (2013). Techniques for analysis of plant phenolic compounds. Researcher.Life. Available at: [Link]

-

Fisher Scientific. (n.d.). This compound, predominantly trans, 98+%. Available at: [Link]

-

(n.d.). III Analytical Methods. Available at: [Link]

-

Organic Syntheses. (n.d.). This compound. Available at: [Link]

-

Chacón-Ordóñez, T., et al. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. MDPI. Available at: [Link]

-

Chacón-Ordóñez, T., et al. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxycinnamic acid. Available at: [Link]

-

Farzaei, M. H., et al. (2015). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. National Institutes of Health. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 7461-60-1 [smolecule.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants [ouci.dntb.gov.ua]

- 11. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Isolation and Characterization of 2,3-Dimethoxycinnamic Acid from Marine Actinomycetes

Introduction: The Untapped Potential of Marine Actinomycetes

The world's oceans represent a vast and largely unexplored reservoir of biological and chemical diversity.[1] For decades, terrestrial microorganisms, particularly actinomycetes, were the cornerstone of natural product discovery, yielding a majority of the antibiotics in clinical use.[2][3] However, with the increasing frequency of rediscovering known compounds from terrestrial sources, researchers have turned their attention to unique and extreme environments, with the marine ecosystem being a frontier of exceptional promise.[1][4]

Marine actinomycetes, adapted to conditions of high salinity, pressure, and unique nutrient availability, have demonstrated the capacity to produce a wealth of novel secondary metabolites with potent biological activities.[1][5] These microorganisms are a vital source for the discovery of new therapeutic agents, including antitumor, antimicrobial, and anti-inflammatory compounds.[6][7] Among the diverse chemical classes of compounds isolated are polyketides, alkaloids, peptides, and quinones.[6] The genus Streptomyces has historically been the most prolific producer, but rare actinomycete genera like Micromonospora, Salinispora, and Nocardiopsis are increasingly recognized as sources of novel chemical scaffolds.[2][6]

Cinnamic acids and their derivatives are a well-established class of phenylpropanoids with a remarkable spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and neuroprotective properties.[8][9][10] Recently, a specific derivative, 2,3-dimethoxycinnamic acid (2,3-DCA), was isolated from the marine actinomycete Nocardiopsis mentallicus and identified as a promising inhibitor of quorum sensing—a key bacterial communication system involved in virulence and biofilm formation.[11][12] This discovery underscores the potential of marine actinomycetes as a source for novel anti-pathogenic agents that can combat the growing threat of antimicrobial resistance.

This guide provides an in-depth, technical overview of the complete workflow for isolating, purifying, and characterizing this compound from a marine actinomycete source, grounded in field-proven methodologies and scientific principles.

Sourcing and Cultivation of Marine Actinomycetes

The successful isolation of a target secondary metabolite begins with the sourcing of the producer microorganism and the optimization of its growth for biosynthesis.

Isolation of Producer Strains

The initial step involves the collection of samples from unique marine habitats, such as deep-sea sediments, which are known to harbor diverse and unique actinomycete populations.[4][13]

Step-by-Step Protocol: Sample Collection and Selective Isolation

-

Sample Collection: Aseptically collect marine sediment samples from desired locations and depths (e.g., the South China Sea at a depth of >1000 m).[11][12] Store samples in sterile containers at 4°C.[14]

-

Sample Pre-treatment: Air-dry the sediment samples to reduce the population of fast-growing, Gram-negative bacteria.[14][15] This enriches for spore-forming actinomycetes.

-

Serial Dilution & Plating: Suspend 1 gram of the pre-treated soil in sterile seawater and perform serial dilutions.[15] Plate the dilutions onto various selective isolation media.

-

Selective Media: Utilize media specifically designed for actinomycete isolation, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), prepared with 50-75% sterile seawater.[16][17]

-

Inhibition of Contaminants: Supplement the media with antifungal agents like cycloheximide (25-30 µg/mL) and antibacterial agents like nalidixic acid (25-30 µg/mL) to inhibit the growth of fungi and Gram-negative bacteria, respectively.[15][16]

-

Incubation: Incubate the plates at 28-30°C for 7-21 days, monitoring for the appearance of characteristic actinomycete colonies (dry, chalky, often with aerial mycelia).[16]

-

Pure Culture Isolation: Isolate distinct colonies and subculture them onto fresh plates to obtain pure cultures. Preserve pure isolates in 20% glycerol at -80°C for long-term storage.[15][16]

Fermentation for Secondary Metabolite Production

Once a producing strain, such as Nocardiopsis mentallicus SCSIO 53858, is identified, fermentation conditions must be optimized to maximize the production of the target compound, 2,3-DCA.[11][12]

Step-by-Step Protocol: Seed Culture and Large-Scale Fermentation

-

Seed Culture Preparation: Inoculate a loopful of the pure actinomycete culture into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium, such as ISP-2 broth (Yeast Extract-Malt Extract Broth).[18] Incubate for 3 days at 28°C on a rotary shaker at 150-180 rpm.[18]

-

Production Culture Inoculation: Transfer the seed culture (typically a 5-10% v/v inoculum) into larger Erlenmeyer flasks (e.g., 1 L) containing 200-250 mL of the production medium. The same medium as the seed culture can often be used for production.[18]

-

Large-Scale Fermentation: Incubate the production cultures for 7-10 days at 28-30°C with continuous shaking (150-180 rpm).[14][18] The optimization of physical parameters is critical; factors such as pH (optimal around 7.0-7.5), temperature (28-30°C), and incubation time directly influence the yield of secondary metabolites.[14][19]

Extraction and Purification Cascade

The core of the isolation process involves separating the target compound from the complex mixture of metabolites in the fermentation broth. This is achieved through a multi-step extraction and chromatographic purification process.

Rationale for Solvent Selection

The choice of solvent is dictated by the polarity of the target molecule. This compound is a moderately polar compound. Ethyl acetate is an effective solvent for extracting such compounds from an aqueous fermentation broth, offering good solubility for the target molecule while minimizing the extraction of highly polar impurities like sugars and salts.[11][12][19]

Step-by-Step Extraction Protocol

-

Harvesting: After the incubation period, harvest the fermentation broth.

-

Separation: Separate the culture supernatant from the mycelial biomass by centrifugation (e.g., 5000-7000 rpm for 15-20 minutes).[14] The secondary metabolites are often secreted into the supernatant.

-

Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separating funnel. Add an equal volume of ethyl acetate and shake vigorously, allowing the phases to separate. Repeat this extraction process three times to ensure complete recovery of the compound.

-

Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Chromatographic Purification

The crude extract is a complex mixture requiring further purification. A combination of chromatographic techniques is employed to isolate 2,3-DCA to a high degree of purity.

Caption: Workflow for the purification of 2,3-DCA.

Protocol: Column and HPLC Purification

-

Silica Gel Column Chromatography:

-

Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity, for example, a hexane-ethyl acetate system, followed by a dichloromethane-methanol system.

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) and a relevant bioassay (e.g., anti-quorum sensing assay) to identify the fractions containing the active compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Pool and concentrate the active fractions from the column chromatography step.

-

Final Purification: Purify the concentrated sample using a preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase such as methanol-water to obtain the pure this compound.[16]

-

Structural Elucidation and Characterization

Once the compound is purified, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Spectroscopic Analysis

The interplay of different analytical methods provides complementary information to build a complete structural picture.

Caption: Spectroscopic methods for structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula. For 2,3-DCA, the molecular ion peak [M]+ appears at an m/z of 208, corresponding to the molecular formula C₁₁H₁₂O₄.[20][21] Fragmentation patterns typically show the loss of the carboxyl group.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise arrangement of atoms. Key signals for 2,3-DCA include:

-

¹H NMR: Signals for two distinct methoxy groups, aromatic protons on the substituted benzene ring, and two vinyl protons of the acrylic acid side chain. The large coupling constant (J ≈ 16 Hz) between the vinyl protons confirms the trans configuration of the double bond.[20]

-

¹³C NMR: Resonances corresponding to eleven distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, carbons of the double bond, aromatic ring carbons, and the two methoxy group carbons.

-

-

Infrared (IR) and UV-Visible Spectroscopy:

-

IR Spectroscopy: Confirms the presence of key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1650-1700 cm⁻¹), and C-O stretches for the methoxy groups (1000-1300 cm⁻¹).[20]

-

UV-Vis Spectroscopy: Reveals the presence of the conjugated π-electron system of the cinnamic acid structure.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for its characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [20][21] |

| Molecular Weight | 208.21 g/mol | [20][21] |

| Appearance | White to off-white solid | |

| Melting Point | 182-184 °C | [22] |

| IUPAC Name | 3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [21] |

Bioactivity Assessment: A Case Study in Quorum Sensing Inhibition

Validating the biological activity of the isolated compound is a critical final step. 2,3-DCA has been shown to be a potent inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.[11][12]

Protocol for Anti-QS Assay

The biosensor strain Chromobacterium violaceum CV026 is commonly used for screening QS inhibitors. This strain produces a purple pigment, violacein, only in the presence of an external acyl-homoserine lactone (AHL) signal molecule. A QS inhibitor will prevent this pigment production.[11][12]

-

Prepare CV026 Culture: Grow an overnight culture of C. violaceum CV026 in Luria-Bertani (LB) broth.

-

Assay Setup: In a 96-well microtiter plate or in soft agar plates, add a fresh culture of CV026 and the AHL signal molecule (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).

-

Add Test Compound: Add varying concentrations of the purified 2,3-DCA (e.g., 50, 100, 150 µg/mL) to the wells/agar.[11] Include a negative control (solvent only) and a positive control (no compound).

-

Incubation: Incubate the plates at 28-30°C for 24 hours.

-

Quantify Inhibition: Visually inspect for the absence of purple color. For quantitative results, extract the violacein pigment with a solvent like DMSO and measure the absorbance at 585-590 nm. A reduction in absorbance indicates QS inhibition.[11][12]

Mechanism of Action

Molecular docking studies suggest that 2,3-DCA competitively binds to the CviR receptor protein, preventing the natural signal molecule (C6-HSL) from binding and activating the QS cascade.[12] This effectively silences the genes responsible for virulence, such as vioA and vioB, which are involved in violacein production.[12]

Caption: Inhibition of the CviR quorum sensing system by 2,3-DCA.

Conclusion and Future Perspectives

The isolation of this compound from the marine actinomycete Nocardiopsis mentallicus exemplifies a successful pipeline for natural product discovery.[11][12] This process, from selective isolation and optimized fermentation to meticulous purification and structural confirmation, highlights the value of exploring unique marine environments for novel bioactive compounds.[2][7][23]